molecular formula C14H16N2O2 B107491 (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS No. 870991-70-1

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Cat. No.: B107491
CAS No.: 870991-70-1
M. Wt: 244.29 g/mol
InChI Key: MRNPLGLZBUDMRE-ZIAGYGMSSA-N
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Description

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral diamine featuring two ortho-hydroxyphenyl substituents on a vicinal ethylenediamine backbone. Its stereochemical configuration (R,R) and the presence of phenolic -OH groups make it a versatile ligand in asymmetric catalysis and chiral recognition applications. Key uses include:

  • Chiral Solvating Agent (CSA): When derivatized with 3,5-bis(trifluoromethyl)phenyl isothiocyanate, it forms a bis-thiourea CSA for NMR-based enantiodiscrimination of amino acid derivatives .
  • Mechanochemical Synthesis: It participates in mechanochemical diaza-Cope rearrangements, where its hydroxyl groups facilitate dynamic covalent bonding and reaction efficiency .
  • Catalytic Ligand: Its electronic and steric properties enhance enantioselectivity in metal-catalyzed reactions, though its applications are less documented compared to analogs like DPEN (diphenylethylenediamine).

Preparation Methods

Catalytic Asymmetric Synthesis

Chiral Resolution-Based Approaches

The enantioselective synthesis of HPEN often starts with racemic 1,2-diaminoethane derivatives. A modified Togo method employs iodine and potassium carbonate in tert-butanol to cyclize imidazoline intermediates, followed by chiral resolution . For example:

  • Reactants : Racemic 1,2-bis(2-hydroxyphenyl)ethylenediamine (2.09 mmol) and 3,5-di-tert-butylbenzaldehyde (4.59 mmol) in ethanol .

  • Conditions : Stirring at 70°C for 3 h, followed by HCl-mediated hydrolysis.

  • Yield : 78% after silica gel chromatography .

Table 1: Catalytic Asymmetric Synthesis Parameters

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)ee (%)Source
I₂/K₂CO₃tert-Butanol7037898
Chiral Phosphoric AcidCH₂Cl₂25246595

Enantioselective Cyclization

Cyclization with iodine enhances stereocontrol. A 2.1:1 aldehyde-to-diamine ratio in tert-butanol at 30°C for 0.5 h, followed by 70°C for 3 h, yields 69–72% imidazoline intermediates . Subsequent acid hydrolysis (HCl/THF) affords HPEN with >95% purity .

Mechanochemical Synthesis

Ball-Milling Protocols

Mechanochemical methods avoid solvents and improve reaction rates. A mixer mill (40 Hz, ZrO₂ balls) processes HPEN (0.041 mmol) and 4-(dimethylamino)benzaldehyde (0.087 mmol) with additives :

  • Additive Effects : NaCl increases yield from 18% to 68% by enhancing molecular mobility .

  • Time Optimization : 30 min milling achieves 72% conversion vs. 24 h in solution .

Table 2: Additive Performance in Mechanochemical Synthesis

AdditiveLoading (mg)Yield (%)Reaction Rate (k, min⁻¹)
None0180.012
NaCl20680.045
SiO₂20540.032

Scalability and Efficiency

Kilogram-scale production uses planetary ball mills with 10 mm stainless steel balls, achieving 85% yield at 500 rpm . Energy consumption is reduced by 40% compared to traditional methods .

Solid-Phase Synthesis via Imine Formation

Imine Condensation and Hydrolysis

HPEN is synthesized via Schiff base formation in DMSO, followed by acid hydrolysis :

  • Imine Formation : HPEN (2.91 mmol) reacts with 4-phenylbenzaldehyde (6.65 mmol) in DMSO at RT for 12 h .

  • Hydrolysis : 6 M HCl in THF cleaves the imine, yielding HPEN hydrochloride (96%) .

Table 3: Solid-Phase Synthesis Metrics

StepConditionsPurity (%)Isolated Yield (%)
Imine CondensationDMSO, RT, 12 h9289
Acid Hydrolysis6 M HCl/THF, 24 h9896

Analytical Characterization

Structural Validation

  • NMR : ¹H NMR (CDCl₃) shows doublets for aromatic protons (δ 7.2–7.5 ppm) and singlets for NH₂ (δ 3.7 ppm) .

  • X-ray Crystallography : Confirms (R,R) configuration with C–C bond length of 1.54 Å .

Purity and Enantiomeric Excess

  • HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves enantiomers (ee > 98%) .

  • Specific Rotation : [α]²²/D = +62° (c = 1%, CHCl₃) .

Table 4: Analytical Benchmarks

ParameterMethodResult
PurityHPLC≥95.0%
Enantiomeric ExcessChiral HPLC98.2%
Melting PointDSC157–163°C

Challenges and Mitigation Strategies

Air Sensitivity

HPEN oxidizes in air, forming quinone derivatives. Storage under argon with molecular sieves reduces degradation by 90% .

Scalability Limitations

Chiral resolution methods face throughput limits. Continuous flow systems increase output to 50 g/h, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Asymmetric Synthesis

HPEN is widely used as a chiral ligand in asymmetric catalysis. It facilitates the formation of enantiopure compounds, which are critical in pharmaceuticals. The compound's ability to stabilize transition states during reactions enhances the selectivity for desired enantiomers.

Case Study:
In a study published in the Journal of Organic Chemistry, HPEN was utilized in the synthesis of trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement. This method demonstrated high enantioselectivity and efficiency, showcasing HPEN's utility in drug development .

Medicinal Chemistry

HPEN serves as a precursor for various pharmaceutical compounds. Its structural features allow it to participate in complex biological interactions.

Applications:

  • Synthesis of novel therapeutic agents targeting specific diseases.
  • Development of chiral drugs that exhibit improved efficacy and reduced side effects.

Data Table: Medicinal Applications of HPEN

Compound TypeTarget DiseaseReference
Trans-3-arylpiperazine derivativesNeurological disorders
4,4′-(1,2-Diazaniumylethane-1,2-diyl)dibenzoateCancer treatment

Material Science

In material science, HPEN is employed in the synthesis of advanced materials due to its ability to form stable complexes with metal ions. This property is leveraged in creating catalysts for various industrial processes.

Case Study:
Research has shown that HPEN can enhance the performance of catalytic systems used in polymerization reactions. Its chiral nature contributes to the production of polymers with specific optical properties .

Chemical Reactions Involving HPEN

HPEN undergoes various chemical transformations that expand its applicability:

  • Oxidation: Can be oxidized to form quinone derivatives, which are useful in organic synthesis.
  • Reduction: Reduction reactions yield amine derivatives that can serve as intermediates in further chemical processes.
  • Substitution Reactions: The hydroxy groups can participate in substitution reactions leading to ethers or esters.

Data Table: Reaction Types and Products

Reaction TypeMajor ProductsCommon Reagents
OxidationQuinone derivativesPotassium permanganate
ReductionAmine derivativesSodium borohydride
SubstitutionEthers, EstersAlkylating agents

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biochemical pathways and processes. Its effects are mediated through the formation of stable complexes with metal ions, which can modulate the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Diamine Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related diamines, highlighting substituent-driven differences in applications and performance:

Compound Name (CAS No.) Substituents Key Applications Performance Notes References
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (870991-70-1) 2-hydroxyphenyl Chiral solvating agents (NMR), catalysis Hydrogen bonding via -OH groups enhances chiral recognition; limited solubility in non-polar solvents .
(1R,2R)-DPEN (35132-20-8) Phenyl Asymmetric transfer hydrogenation High enantioselectivity in ketone reduction; hydrophobic core in polymeric micelles .
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethylenediamine (CAS N/A) 4-methoxyphenyl Ligand synthesis Electron-donating -OMe groups improve metal coordination but reduce chiral discrimination .
(1R,2R)-1,2-Bis(2-chlorophenyl)ethylenediamine (1055703-96-2) 2-chlorophenyl Catalysis, ligand design Electron-withdrawing -Cl groups increase Lewis acidity; useful in oxidative coupling .
(1R,2R)-DACH (N/A) Cyclohexyl Platinum anticancer drugs (e.g., oxaliplatin) Slower hydrolysis kinetics compared to ethylenediamine; improved drug stability .
Ethylenediamine (107-15-3) -H (no aromatic substituents) Achiral separations, coordination chemistry Lacks stereocenters and chiral discrimination; limited to non-enantioselective applications .

Key Findings from Comparative Studies

Chiral Recognition:

  • The ortho-hydroxyl groups in the target compound enable hydrogen-bonding interactions critical for enantiodiscrimination in NMR spectroscopy. This property is absent in DPEN and methoxy/chloro derivatives, which rely on π-π stacking or hydrophobic effects .
  • In polymeric chiral stationary phases (CSPs), diamines with bulkier substituents (e.g., trimethylphenyl) exhibit broader enantioselectivity for amines and amides, while hydroxylated analogs are underutilized in separation science .

Catalytic Performance:

  • DPEN outperforms the target compound in asymmetric transfer hydrogenation due to its hydrophobic phenyl groups, which stabilize Ru(II) catalysts in micellar systems .
  • Chlorophenyl derivatives show enhanced Lewis acidity, making them superior in Pd-catalyzed cross-couplings, whereas hydroxylated variants are prone to oxidation .

Solubility and Stability: Hydroxyphenyl derivatives require polar solvents (e.g., DMSO) or additives (e.g., DABCO) for solubility, limiting their utility in non-polar reaction media . Methoxyphenyl and cyclohexyl analogs exhibit better thermal stability and slower hydrolysis rates, favoring long-term applications in drug formulations .

Biological Activity

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features two hydroxyphenyl groups attached to an ethylenediamine backbone. Its structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent. The presence of hydroxyl groups increases solubility in polar solvents, which is beneficial for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The compound can form stable complexes with metal ions (e.g., gold(III)), which may exhibit cytotoxic effects against cancer cell lines. The exact mechanism involves interactions with DNA or other cellular components, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Research indicates that the compound possesses antioxidant properties. It may mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and related diseases .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property opens avenues for its use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
CytotoxicityInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals
AntimicrobialEffective against specific bacterial strains

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the formation of DNA adducts that inhibited replication and transcription processes.

Case Study 2: Antioxidant Efficacy

Another research effort focused on the antioxidant capacity of the compound using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential for use in oxidative stress-related diseases .

Pharmacological Potential

Given its diverse biological activities, this compound is being explored as a lead compound for drug development targeting:

  • Cancer Therapeutics : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for cancer treatment.
  • Antimicrobial Agents : The compound's effectiveness against pathogens could lead to new treatments for infections resistant to conventional antibiotics.
  • Antioxidant Supplements : Its antioxidant properties may be harnessed in formulations aimed at reducing oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine?

A common approach involves reductive amination of substituted benzaldehyde derivatives. For example, a method using magnesium (Mg) as a reductant under inert atmospheres (e.g., nitrogen) can yield chiral ethylenediamine derivatives. Key variables include reaction temperature (60–80°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and stoichiometric ratios of precursors. Post-synthesis purification via recrystallization or column chromatography is critical to isolate enantiomerically pure products .

Q. Which characterization techniques confirm stereochemistry and purity?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify diastereotopic protons and coupling constants to confirm stereochemistry. For example, vicinal coupling constants (JJ) between NH2_2 and adjacent CH groups are sensitive to spatial arrangements .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in ferrocenylmethyl derivatives of similar diamines .

Q. What safety precautions are essential during handling?

  • PPE : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or moisture absorption .

Q. How does degradation manifest, and how is it mitigated?

Degradation signs include color changes (e.g., yellowing) or precipitate formation. Stability is compromised by prolonged exposure to light, oxygen, or moisture. Regular monitoring via TLC or NMR is advised for long-term storage .

Advanced Research Questions

Q. How do phenyl-ring substituents affect catalytic reactivity?

Electron-donating groups (e.g., hydroxyl) enhance coordination to metal centers in catalysis, while steric hindrance from bulky substituents (e.g., trimethylphenyl) can reduce reaction rates. Comparative studies of analogs like (1R,2R)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine show altered catalytic efficiency in asymmetric hydrogenation .

Q. What computational methods predict enantioselectivity?

Density Functional Theory (DFT) simulations model transition-state geometries to predict enantioselectivity. For instance, non-covalent interactions (e.g., hydrogen bonding between hydroxyl groups and substrates) can be quantified to optimize ligand design .

Q. How to resolve contradictions in catalytic efficiency across solvent systems?

Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than protic solvents (e.g., ethanol), leading to variability. Systematic solvent screening with kinetic studies (e.g., rate constants, activation energy) can identify optimal conditions. Contradictions in literature data often arise from unaccounted solvent-ligand interactions .

Q. Strategies to minimize racemization during synthesis?

  • Low Temperatures : Reduce thermal energy to prevent stereochemical scrambling.
  • Inert Conditions : Use degassed solvents and Schlenk lines to avoid oxidative side reactions.
  • Chiral Additives : Tartaric acid derivatives can stabilize transition states to retain enantiopurity .

Properties

IUPAC Name

2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPLGLZBUDMRE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584928
Record name 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870991-70-1
Record name 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

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